Tris(ethylacetoacetato)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylacetoacetato)aluminium, also known as aluminium tris(ethyl acetoacetate), is a coordination compound with the molecular formula C18H27AlO9. This compound is characterized by the presence of three ethyl acetoacetate ligands coordinated to an aluminium center. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Tris(ethylacetoacetato)aluminium, also known as Al(C6H9O3)3, is a complex compound that primarily targets metal ions in various chemical reactions . The compound’s role is to act as a chelating agent, binding to metal ions and preventing their uncontrolled hydrolysis .
Mode of Action
The compound interacts with its targets through a process known as keto-enol tautomerism . In this process, the ethyl acetoacetate (Eaa) component of the compound, which is a β-ketoester, undergoes isomerization . This results in the formation of an enolate anion, which substitutes the alkoxy groups of the metal ion, chelates to the metal as a bidentate ligand, and forms a six-membered ring . This chelation strongly influences the keto-enolic equilibrium .
Result of Action
The primary result of this compound’s action is the formation of stable complexes with metal ions . This can prevent uncontrolled hydrolysis and precipitation of metal hydroxides . The compound’s action can also influence the equilibrium of keto-enolic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to form complexes with metal ions can be influenced by factors such as pH, temperature, and the presence of other ions . Additionally, the compound’s stability may be affected by exposure to light, heat, or oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(ethylacetoacetato)aluminium can be synthesized through the reaction of aluminium sec-butoxide with ethyl acetoacetate. The process involves the substitution of alkoxy groups in aluminium sec-butoxide by the enolate anion of ethyl acetoacetate, forming a chelate complex. The reaction typically occurs under controlled conditions to prevent hydrolysis and precipitation of aluminium hydroxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar principles but on a larger scale. The reaction is carried out in a solvent medium, often under inert atmosphere to avoid contamination and ensure high purity of the final product. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Tris(ethylacetoacetato)aluminium undergoes various chemical reactions, including:
Substitution Reactions: The ethyl acetoacetate ligands can be replaced by other ligands under specific conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form aluminium hydroxide and ethyl acetoacetate.
Thermal Decomposition: Upon heating, the compound decomposes to yield aluminium oxide and volatile organic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve other chelating agents or ligands.
Hydrolysis: Requires water or aqueous solutions.
Thermal Decomposition: Conducted at elevated temperatures.
Major Products Formed:
Substitution Reactions: New coordination complexes with different ligands.
Hydrolysis: Aluminium hydroxide and ethyl acetoacetate.
Thermal Decomposition: Aluminium oxide and organic by-products.
Scientific Research Applications
Tris(ethylacetoacetato)aluminium is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of other aluminium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of advanced materials, such as alumina-based ceramics and coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biological molecules.
Industry: Applied in the production of paints, varnishes, and other coatings due to its ability to form stable films
Comparison with Similar Compounds
Aluminium tris(acetylacetonate): Similar in structure but with acetylacetonate ligands instead of ethyl acetoacetate.
Aluminium tris(2,4-pentanedionate): Another related compound with different ligands.
Uniqueness: Tris(ethylacetoacetato)aluminium is unique due to the presence of ethyl acetoacetate ligands, which provide distinct chemical properties such as enhanced solubility and reactivity compared to other aluminium chelates. This makes it particularly useful in applications requiring specific ligand interactions and stability .
Properties
CAS No. |
15306-17-9 |
---|---|
Molecular Formula |
C18H27AlO9 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
aluminum;ethyl 3-oxobutanoate |
InChI |
InChI=1S/3C6H9O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
InChI Key |
KRLVWNDMJCGFDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Al] |
Canonical SMILES |
CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.[Al+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.